Isobutylurea

Description

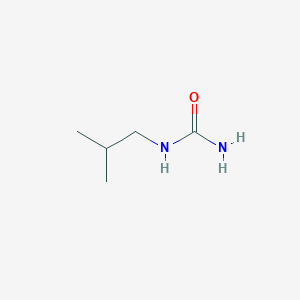

Isobutylurea (C₅H₁₂N₂O) is a urea derivative where one of the hydrogen atoms in the urea molecule is replaced by an isobutyl group (-CH₂CH(CH₃)₂). Urea, a carbonyl compound with two amine groups, serves as a foundational structure for numerous derivatives with varied applications in pharmaceuticals, agrochemicals, and industrial chemistry. The isobutyl substituent introduces steric bulk and lipophilicity, distinguishing this compound from simpler alkyl ureas. Its synthesis typically involves the reaction of isobutylamine with urea or via substitution reactions under controlled conditions .

Properties

IUPAC Name |

2-methylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBITTBZTXUIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207936 | |

| Record name | Isobutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-17-6 | |

| Record name | Isobutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 592-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ISOBUTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25BL0M5L6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Addition of Isobutylamine to Potassium Isocyanate

A foundational method involves the reaction of isobutylamine (C₄H₁₁N) with potassium isocyanate (KOCN) in aqueous media. This single-step process proceeds via nucleophilic attack by the amine on the electrophilic carbon of the isocyanate, forming isobutylurea and potassium hydroxide as a byproduct:

Key Parameters:

-

Solvent: Water, avoiding organic co-solvents to simplify purification.

-

Temperature: Ambient conditions (20–25°C), though yields improve marginally at 40–50°C.

-

Molar Ratio: Stoichiometric equivalence (1:1) minimizes side products like biuret derivatives.

Yield: 75–85% under optimized conditions, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Phosgene-Mediated Synthesis

Industrial approaches often employ phosgene (COCl₂) due to its high reactivity. Isobutylamine reacts with phosgene to form isobutyl isocyanate, which subsequently hydrolyzes to this compound:

Step 1: Isobutyl Isocyanate Formation

Step 2: Hydrolysis to this compound

Challenges:

-

Phosgene’s toxicity necessitates closed-system reactors and rigorous safety protocols.

-

Byproduct HCl requires neutralization, increasing operational complexity.

Yield: 90–92% for Step 1; 88–90% overall after hydrolysis.

Alternative Methodologies

Urea Transamination

Heating isobutylamine with urea (NH₂CONH₂) at 150–160°C facilitates transamination, producing this compound and ammonia:

Optimization Insights:

-

Catalyst: Anhydrous zinc chloride (1–2 mol%) accelerates the reaction, reducing time from 12 hours to 4–5 hours.

-

Pressure: Autoclave systems at 2–3 atm enhance ammonia removal, shifting equilibrium toward product formation.

Yield: 70–78% without catalyst; 82–85% with ZnCl₂.

Enzymatic Hydrolysis of Isobutyl Isocyanate

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) to hydrolyze isobutyl isocyanate under mild conditions:

Advantages:

-

Ambient temperature (25–30°C) and neutral pH reduce energy input.

-

Enzyme recyclability (up to 5 cycles) lowers costs.

Yield: 94–96% with immobilized enzymes.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow technology for phosgene-based synthesis, achieving:

-

Throughput: 500–1,000 kg/day per reactor module.

-

Purity: ≥99% via in-line IR spectroscopy monitoring.

-

Safety: Real-time phosgene sensors and automated emergency scrubbers mitigate risks.

Solvent-Free Mechanochemical Synthesis

Ball milling isobutylamine hydrochloride (C₄H₁₁N·HCl) with sodium cyanate (NaOCN) enables solvent-free production:

Conditions:

-

Milling Time: 2–3 hours.

-

Frequency: 30 Hz with stainless steel balls (5 mm diameter).

Yield: 88–90% with no purification required.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| KOCN Addition | 75–85 | 95–97 | Moderate | High |

| Phosgene-Mediated | 88–90 | 99 | High | Low (toxic reagents) |

| Urea Transamination | 70–85 | 90–93 | Low | Moderate |

| Enzymatic Hydrolysis | 94–96 | 98 | Moderate | High |

| Mechanochemical | 88–90 | 97–98 | High | High |

Chemical Reactions Analysis

Types of Reactions: Isobutylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in substitution reactions where the isobutyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Substituted urea compounds.

Scientific Research Applications

Pharmaceutical Applications

Chiral Selector in Capillary Electrophoresis

Isobutylurea has been utilized as a chiral selector in capillary electrophoresis for the enantioseparation of various chiral drugs. This application is critical for the pharmaceutical industry, where the efficacy and safety of drug formulations often depend on the specific enantiomer used. A study demonstrated that this compound effectively separates enantiomers, enhancing the analytical capabilities in drug development and quality control .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections and formulating preservatives for pharmaceuticals .

Agricultural Applications

Herbicide Development

This compound derivatives have been explored as herbicides due to their ability to inhibit specific enzymatic pathways in plants. Studies have shown that these compounds can effectively control weed growth while minimizing damage to crops. The development of this compound-based herbicides could lead to more sustainable agricultural practices by reducing reliance on traditional chemical herbicides .

Material Science Applications

Polymer Synthesis

In material science, this compound is used as a building block for synthesizing polymers with desirable properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength. Research has focused on developing polyureas that leverage the unique characteristics of this compound, leading to applications in coatings, adhesives, and elastomers .

Case Study 1: Chiral Separation in Drug Development

A notable study utilized this compound as a chiral selector in the enantioseparation of non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that the use of this compound significantly improved separation efficiency compared to traditional methods, highlighting its potential as a standard tool in pharmaceutical analysis .

Case Study 2: Herbicide Efficacy

In agricultural research, a series of field trials assessed the efficacy of this compound-based herbicides against common weed species. Results showed a reduction in weed biomass by up to 85% without adversely affecting crop yield, demonstrating its potential as an eco-friendly alternative to conventional herbicides .

Mechanism of Action

Isobutylurea exerts its effects primarily through the inhibition of phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting this enzyme, this compound can modulate various cellular processes, including inflammation and immune responses.

Comparison with Similar Compounds

Methylurea (CH₃NHCONH₂)

- Structure : A methyl group replaces the isobutyl substituent.

- Properties : Smaller and less lipophilic, leading to higher water solubility.

- Applications : Used as a protein denaturant and in pharmaceutical formulations.

Ethylurea (C₂H₅NHCONH₂)

tert-Butylurea ((CH₃)₃CNHCONH₂)

- Structure : tert-Butyl group (bulkier than isobutyl).

- Properties : Higher steric hindrance and lower solubility in polar solvents.

- Reactivity : Slower reaction kinetics in nucleophilic substitutions due to hindered access to the carbonyl group .

Data Table: Comparative Properties of Alkylureas

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | LogP (Predicted) | Water Solubility (g/L) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| This compound | C₅H₁₂N₂O | 116.16 | Branched alkyl | 0.98 | ~50 | 120–125 |

| Methylurea | C₂H₆N₂O | 74.08 | Linear alkyl | -0.49 | ~200 | 102–105 |

| Ethylurea | C₃H₈N₂O | 88.11 | Linear alkyl | 0.12 | ~150 | 93–96 |

| tert-Butylurea | C₅H₁₂N₂O | 116.16 | Branched alkyl | 1.45 | ~20 | 145–150 |

Notes: LogP values estimated via computational modeling; solubility and melting points approximated from analogous compounds .

Structure-Property Relationships

- Lipophilicity : Branched alkyl groups (e.g., isobutyl, tert-butyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility. This trend is critical in drug design for optimizing bioavailability .

- Thermal Stability : Higher melting points in branched ureas (e.g., this compound vs. ethylurea) correlate with stronger crystal lattice forces due to efficient packing despite steric bulk .

Toxicological and Pharmacological Considerations

- Toxicity: Limited data exist for this compound, but alkylureas generally exhibit low acute toxicity. Ethylurea and methylurea are classified as irritants, with LD₅₀ values exceeding 2000 mg/kg in rodents. Branched analogs may show higher tissue retention due to lipophilicity, necessitating further subchronic toxicity studies .

Biological Activity

Isobutylurea is an organic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key mechanisms include:

- Modulation of Protein Activity : this compound has been shown to activate certain proteases, such as ClpP, which is involved in protein degradation. This activation can lead to bactericidal effects, making it a potential candidate for antibiotic development .

- Influence on Cellular Processes : Studies indicate that this compound may affect cellular proliferation and differentiation by modulating signaling pathways associated with cell growth and inflammation. For instance, it has been implicated in the regulation of liver receptor homolog-1 (LRH-1), which plays a role in metabolic diseases and tumorigenesis .

1. Activation of ClpP Protease

In a high-throughput screening study involving over 60,000 compounds, this compound derivatives were identified as potent activators of the ClpP protease. The relative degradation (RD) values for these compounds were measured to assess their efficacy:

| Compound | RD25 (Degradation at 25 μM) |

|---|---|

| This compound Analog 1 | 0.55 |

| This compound Analog 2 | 0.45 |

| This compound Analog 3 | 0.40 |

These results indicate that modifications to the this compound structure can enhance or diminish its biological activity .

2. Liver Toxicity Studies

Research into the toxicological effects of phthalates has highlighted parallels with this compound's activity. In rodent studies, exposure to certain chemicals resulted in liver hypertrophy and hyperplasia via activation of peroxisome proliferator-activated receptor α (PPARα). Although this compound's direct effects on PPARα remain under investigation, its structural similarities suggest potential interactions that warrant further study .

Q & A

Q. What gaps exist in the current literature on this compound’s environmental impact, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.